molecular formula C32H34N2O5 B15033143 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033143
M. Wt: 526.6 g/mol
InChI Key: MCUXTTDCRUYESQ-SJCQXOIGSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the various substituents through a series of nucleophilic substitution, esterification, and amination reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of large quantities of the compound while maintaining strict quality control standards. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

  • 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE shares structural similarities with other pyrrolidinone derivatives and compounds containing dimethylamino and phenoxy groups.

Uniqueness:

  • The unique combination of functional groups in this compound gives it distinct chemical and biological properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H34N2O5

Molecular Weight

526.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H34N2O5/c1-5-19-38-27-16-15-24(20-22(27)2)30(35)28-29(34(32(37)31(28)36)18-10-17-33(3)4)23-11-9-14-26(21-23)39-25-12-7-6-8-13-25/h5-9,11-16,20-21,29,35H,1,10,17-19H2,2-4H3/b30-28+

InChI Key

MCUXTTDCRUYESQ-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)O)OCC=C

Origin of Product

United States

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